molecular formula C9H7Br2FO2 B1409957 Ethyl 2,4-dibromo-3-fluorobenzoate CAS No. 1804932-59-9

Ethyl 2,4-dibromo-3-fluorobenzoate

Cat. No.: B1409957
CAS No.: 1804932-59-9
M. Wt: 325.96 g/mol
InChI Key: KNTROOBQARNSIJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-3-fluorobenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester. This compound is commonly used in various fields of research, including medical, environmental, and industrial applications, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-3-fluorobenzoate typically involves the bromination and fluorination of benzoate derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Ethyl 2,4-dibromo-3-fluorobenzoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-3-fluorobenzoate involves its interaction with molecular targets and pathways. The specific effects depend on the functional groups and the overall structure of the compound. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine and fluorine atoms .

Comparison with Similar Compounds

Ethyl 2,4-dibromo-3-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: A photoactive compound with similar bromine and fluorine substitutions.

    Ethyl 4-bromo-3-fluorobenzoate: Another benzoate derivative with different substitution patterns.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts .

Properties

IUPAC Name

ethyl 2,4-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTROOBQARNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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